Methyl 3-(1-aminocyclopentyl)benzoate
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Overview
Description
Methyl 3-(1-aminocyclopentyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a cyclopentyl ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-aminocyclopentyl)benzoate typically involves the esterification of 3-(1-aminocyclopentyl)benzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3-(1-aminocyclopentyl)benzoic acid.
Reduction: 3-(1-aminocyclopentyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 3-(1-aminocyclopentyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(1-aminocyclopentyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes or receptors. The amino group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules .
Comparison with Similar Compounds
- Methyl 3-(1-aminocyclohexyl)benzoate
- Methyl 3-(1-aminocyclobutyl)benzoate
- Methyl 3-(1-aminocyclopropyl)benzoate
Comparison: Methyl 3-(1-aminocyclopentyl)benzoate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-(1-aminocyclopentyl)benzoate |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)10-5-4-6-11(9-10)13(14)7-2-3-8-13/h4-6,9H,2-3,7-8,14H2,1H3 |
InChI Key |
CDDUYXNJGFMDIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CCCC2)N |
Origin of Product |
United States |
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